molecular formula C12H10N4 B8586165 3-imidazo[1,2-b]pyridazin-2-ylaniline

3-imidazo[1,2-b]pyridazin-2-ylaniline

Cat. No.: B8586165
M. Wt: 210.23 g/mol
InChI Key: ZBMUVPXXSONFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Imidazo[1,2-b]pyridazin-2-ylaniline is a chemical building block designed for research and development, particularly in the field of medicinal chemistry. Compounds based on the imidazo[1,2-b]pyridazine scaffold are of significant interest in drug discovery, with documented scientific research highlighting their potential as key intermediates for developing potent and selective kinase inhibitors . Specifically, analogs of this core structure have been investigated as inhibitors of Tyrosine kinase 2 (Tyk2) pseudokinase domain (JH2), a promising target for autoimmune and inflammatory diseases such as psoriasis and lupus . The mechanism of action for these inhibitors involves binding to the Tyk2 JH2 domain, which regulates the function of the catalytic kinase domain, thereby blocking cytokine signaling pathways without affecting other Janus kinases, resulting in a high selectivity profile . Furthermore, the imidazo[1,2-b]pyridazine core is recognized as a privileged structure in the design of targeted anticancer agents and cardiovascular drugs, underscoring its versatility and importance in pharmaceutical research . This product is intended for use as a synthetic intermediate to explore new chemical space and structure-activity relationships. It is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-imidazo[1,2-b]pyridazin-2-ylaniline

InChI

InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,13H2

InChI Key

ZBMUVPXXSONFSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C(=N2)C=CC=N3

Origin of Product

United States

Synthetic Methodologies for 3 Imidazo 1,2 B Pyridazin 2 Ylaniline and Its Analogues

Historical Development of Imidazo[1,2-b]pyridazine (B131497) Synthesis

The exploration of imidazo[1,2-b]pyridazine synthesis has a rich history, with early methods laying the groundwork for more sophisticated and versatile approaches. One of the foundational methods for the synthesis of related fused imidazole (B134444) systems is the Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1914 for the synthesis of 2-aminopyridine (B139424) derivatives. While not a direct synthesis of the imidazo[1,2-b]pyridazine ring itself, the principles of nucleophilic amination of nitrogen-containing heterocycles were influential.

The most direct and historically significant route to the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine (B1208633) and an α-haloketone. This method, analogous to the Tschitschibabin synthesis of imidazo[1,2-a]pyridines, has been a mainstay in the field for decades. Early investigations focused on optimizing reaction conditions and expanding the substrate scope. A crucial observation was the directing effect of substituents on the pyridazine (B1198779) ring. For instance, the presence of a halogen at the 6-position of the 3-aminopyridazine was found to facilitate the desired cyclization in good yields by influencing the nucleophilicity of the ring nitrogens. organic-chemistry.org Without such a directing group, alkylation of the α-bromoketone can occur preferentially at the non-adjacent ring nitrogen, hindering the formation of the bicyclic product. organic-chemistry.org

Over the years, the synthetic arsenal (B13267) has expanded to include more modern techniques such as metal-catalyzed cross-coupling reactions and multicomponent reactions, which offer greater efficiency, diversity, and control over the final products. These advancements have enabled the synthesis of a wide array of substituted imidazo[1,2-b]pyridazines with diverse biological activities.

Synthetic Routes to the Imidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine nucleus can be achieved through several key synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful tool for the construction of five-membered rings and have been applied to the synthesis of pyridazine-containing fused systems. nih.gov While not the most common route to the imidazo[1,2-b]pyridazine core itself, these methods offer a convergent approach to related heterocyclic structures. For example, the reaction of pyridazinium ylides with dipolarophiles can lead to the formation of fused systems. Copper-catalyzed [3+2] cycloaddition reactions have also been employed in the synthesis of fused pyridazine derivatives, highlighting the versatility of this approach. nih.gov

Cross-Coupling Strategies

The advent of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic molecules, including imidazo[1,2-b]pyridazines. researchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, have been instrumental in the functionalization of the imidazo[1,2-b]pyridazine core. wikipedia.org For the synthesis of the core itself, palladium-catalyzed intramolecular C-H amination reactions have been developed. researchgate.net For instance, the coupling of a suitably substituted aminopyridazine with a molecule containing a leaving group can be followed by an intramolecular cyclization to form the imidazole ring.

Copper-catalyzed reactions also play a significant role in the synthesis of this heterocyclic system. Copper-catalyzed oxidative cyclization of haloalkynes with aminopyridazines provides a route to 2-halo-substituted imidazo[1,2-b]pyridazines, which are valuable intermediates for further functionalization. researchgate.net

Condensation Reactions

The condensation of 3-aminopyridazines with α-haloketones remains a widely used and versatile method for the synthesis of the imidazo[1,2-b]pyridazine core. organic-chemistry.org This reaction proceeds via initial N-alkylation of the exocyclic amino group of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.

The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide, often in the presence of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The choice of the 3-aminopyridazine precursor is critical for the success of the reaction. As mentioned earlier, the presence of a halogen atom at the 6-position of the pyridazine ring is beneficial for achieving good yields. organic-chemistry.org

A significant advancement in this area is the development of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. This powerful one-pot, three-component reaction involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide to directly afford 3-amino-substituted imidazo[1,2-b]pyridazines in good to excellent yields. organic-chemistry.orgacs.orgnih.gov The reaction is typically catalyzed by a Lewis or Brønsted acid and offers a high degree of molecular diversity by simply varying the three starting components. organic-chemistry.orgacs.org

Specific Synthesis of 3-Imidazo[1,2-b]pyridazin-2-ylaniline

While a direct, one-step synthesis of this compound has not been explicitly detailed in the reviewed literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the imidazo[1,2-b]pyridazine core. A likely approach would involve a two-step process starting from a pre-functionalized imidazo[1,2-b]pyridazine.

One potential strategy would be to first synthesize a 2-halo-imidazo[1,2-b]pyridazine. This can be achieved through a copper-catalyzed oxidative cyclization of a bromoalkyne with a 3-aminopyridazine. researchgate.net The resulting 2-bromo-imidazo[1,2-b]pyridazine can then undergo a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, with aniline (B41778) to introduce the aniline moiety at the 2-position. wikipedia.org

Alternatively, one could envision a route starting with the synthesis of a 3-substituted-2-halo-imidazo[1,2-b]pyridazine. The 3-position could be functionalized first, for instance, through a condensation reaction with an appropriate α-haloketone. Subsequent halogenation at the 2-position, followed by a cross-coupling amination with aniline, would yield the target compound.

Optimized Reaction Conditions and Yields

Specific optimized reaction conditions and yields for the synthesis of this compound are not available in the literature. However, data from related syntheses of substituted imidazo[1,2-b]pyridazines can provide valuable insights into the expected conditions and outcomes.

For the Groebke–Blackburn–Bienaymé reaction to produce 3-amino-substituted imidazo[1,2-b]pyridazines, optimized conditions often involve the use of a Lewis acid catalyst such as scandium triflate or a Brønsted acid like acetic acid. acs.orgnih.gov Solvents like methanol (B129727) or a mixture of water and DMSO are commonly employed, and reactions are often carried out at room temperature or slightly elevated temperatures. acs.org Yields for the GBB reaction are generally reported to be in the moderate to excellent range.

For the condensation of 3-aminopyridazines with α-haloketones, refluxing in a solvent like ethanol with a mild base such as sodium bicarbonate is a common procedure. nih.gov The yields for this reaction are highly dependent on the substrates used, particularly the substitution pattern on the 3-aminopyridazine.

For the potential final step, a Buchwald-Hartwig amination, typical conditions would involve a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like toluene (B28343) or dioxane. Reaction temperatures can range from room temperature to elevated temperatures, and yields for such transformations are often good to excellent.

Table of Reaction Conditions for Imidazo[1,2-b]pyridazine Synthesis

Reaction TypeCatalyst/ReagentsSolventTemperatureTypical Yields
Condensation α-haloketone, NaHCO₃Ethanol/DMFRefluxModerate to Good
GBB Reaction Aldehyde, Isocyanide, Sc(OTf)₃/AcOHMeOH, H₂O/DMSORT - 60°CGood to Excellent
Cu-catalyzed Cyclization Bromoalkyne, Cu(OTf)₂Acetonitrile60°CModerate
Buchwald-Hartwig Amination Pd catalyst, Phosphine ligand, BaseToluene/DioxaneRT - RefluxGood to Excellent

Catalyst Systems in Synthesis

The synthesis and functionalization of the imidazo[1,2-b]pyridazine scaffold heavily rely on transition metal catalysis, particularly palladium-based systems. researchgate.net These catalysts are crucial for facilitating key bond-forming reactions, such as carbon-nitrogen (C-N) and carbon-carbon (C-C) couplings, which are essential for constructing the core heterocyclic system and introducing diverse substituents. researchgate.net

One prominent approach involves an auto-tandem palladium-catalyzed amination sequence. For instance, the reaction of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine can be catalyzed by a system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky phosphine ligand like Xantphos. researchgate.net This process involves an initial intermolecular Buchwald-Hartwig amination, followed by an intramolecular N-arylation to form the fused bicyclic system. researchgate.net Copper(I) iodide (CuI) has also been used in conjunction with palladium catalysts, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), to facilitate double C-N bond formation. researchgate.net

Beyond the initial ring formation, palladium catalysts are instrumental in the direct C-H arylation of the imidazo[1,2-b]pyridazine core. This modern approach allows for the introduction of aryl groups at specific positions, such as C3, without the need for pre-functionalization (e.g., halogenation) of the heterocyclic substrate. dergipark.org.tr This method enhances atom economy and reduces synthetic steps. researchgate.netdergipark.org.tr Other metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, are also employed to further functionalize the scaffold. researchgate.net

Catalyst SystemReaction TypeApplication in Imidazo[1,2-b]pyridazine SynthesisReference
Pd(OAc)₂ / XantphosTandem Amination (Buchwald-Hartwig)Formation of the fused ring system via intra- and intermolecular C-N coupling. researchgate.net
Pd₂(dba)₃ / CuIDouble C-N Bond FormationConstruction of tetracyclic azaheteroaromatic cores involving the imidazo[1,2-b]pyridazine moiety. researchgate.net
Palladium CatalystsDirect C-H ArylationFunctionalization at the C3 position with aryl bromides and chlorides. dergipark.org.tr
Palladium CatalystsCross-Coupling (e.g., Suzuki, Heck)Introduction of various substituents onto the pre-formed heterocyclic core. researchgate.net

Regioselectivity and Stereoselectivity Considerations in Synthesis

Regioselectivity is a critical consideration in the synthesis of the imidazo[1,2-b]pyridazine ring system. The formation of the desired isomer depends on controlling the site of the initial reaction between the aminopyridazine precursor and a suitable electrophile, typically an α-haloketone. nih.gov

The 3-aminopyridazine ring contains two nitrogen atoms, but the ring nitrogen that is not adjacent to the amino group is the more nucleophilic of the two. nih.gov Consequently, direct alkylation of 3-aminopyridazine with an α-bromoketone preferentially occurs at this more nucleophilic nitrogen, which hampers the subsequent cyclization needed to form the desired imidazo[1,2-b]pyridazine product. nih.gov To overcome this regiochemical challenge, a common strategy is to use a substituted pyridazine, such as a 3-amino-6-halopyridazine. The presence of a halogen at the 6-position electronically influences the ring system, facilitating the correct regioselectivity and leading to the successful formation of the imidazo[1,2-b]pyridazine backbone in good yields. nih.gov This directed synthesis ensures that the five-membered imidazole ring is fused across the N1-C6 bond of the pyridazine ring.

Stereoselectivity is generally not a factor in the synthesis of the core this compound scaffold itself, as the resulting fused heterocyclic system is planar and aromatic. Stereochemical considerations would only become relevant if chiral centers are present in the substituents attached to the ring system, which falls outside the scope of the core structure's synthesis.

Green Chemistry Approaches in 3-Imidazo[1,2-b]pyridazine Synthesis

The principles of green chemistry are being increasingly integrated into the synthetic strategies for imidazo[1,2-b]pyridazines to create more sustainable and environmentally benign processes. researchgate.net A key focus is the development of reactions with high atom economy that minimize waste and avoid harsh reagents. dergipark.org.tr

ApproachTraditional MethodGreen Chemistry AlternativeEnvironmental BenefitReference
C3-ArylationHalogenation of the core, followed by Suzuki or Stille cross-coupling with an organometallic reagent.Palladium-catalyzed direct C-H arylation with aryl halides.Fewer synthetic steps, higher atom economy, avoidance of organometallic waste products. researchgate.netdergipark.org.tr

Chemical Transformations and Derivatization Strategies for 3 Imidazo 1,2 B Pyridazin 2 Ylaniline

Functionalization of the Aniline (B41778) Moiety

The aniline group at the 2-position of the imidazo[1,2-b]pyridazine (B131497) ring offers a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Amidation and Acylation Reactions

The primary amine of the aniline moiety readily undergoes amidation and acylation reactions with a range of acylating agents. These reactions are fundamental in creating amide linkages, which are prevalent in many pharmaceutical compounds.

In a study focused on the development of novel anti-proliferative agents, a series of N-(substituted imidazo[1,2-b]pyridazine) acetamides were synthesized. This was achieved through a nucleophilic addition of 3-aminopyridazine (B1208633) to 4-arylidine-2-methyl-oxazole-5-ones, followed by ring opening and cyclization. This approach highlights a synthetic route to acylated derivatives of the imidazo[1,2-b]pyridazine core.

Another relevant synthetic strategy involves the reaction of a piperazine-substituted imidazo[1,2-b]pyridazine with various acid chlorides. For instance, 6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazines were reacted with alkyl or substituted aryl acid chlorides in the presence of triethylamine (B128534) in dichloromethane (B109758) at 0°C, followed by stirring at room temperature for 2 hours. This method, while not directly on the 2-anilino group, demonstrates the feasibility of acylating amino functionalities attached to the imidazo[1,2-b]pyridazine scaffold.

Table 1: Examples of Amidation/Acylation Reactions on Amino-Substituted Imidazo[1,2-b]pyridazine Derivatives

Starting MaterialReagentProductReference
3-aminopyridazine and 4-Arylidine-2-methyl-oxazole-5-ones-N-(substituted imidazo[1,2-b]pyridazine) acetamides(Kondapalli et al., 2017)
6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazineAlkyl or substituted aryl acid chloride1-(4-(2-substituted-imidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-one(Bhatt et al., 2016)

Sulfonylation Reactions

Sulfonylation of the aniline moiety introduces a sulfonamide group, a key pharmacophore in a wide array of therapeutic agents, including antibacterial and anticancer drugs. The synthesis of sulfonamide derivatives of imidazo[1,2-b]pyridazine has been successfully demonstrated.

In a representative procedure, 6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazines were treated with various sulfonyl chlorides in the presence of triethylamine in dichloromethane. The reaction was initiated at 0°C and then stirred at room temperature for 2 hours to yield the desired sulfonamide derivatives. This demonstrates a viable method for attaching sulfonyl groups to an amino functionality linked to the imidazo[1,2-b]pyridazine core.

Table 2: Synthesis of Sulfonamide Derivatives of Imidazo[1,2-b]pyridazine

Starting MaterialReagentProductReference
6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazineSubstituted aryl sulfonyl chloride1-((4-methylphenyl)sulfonyl)-4-(2-(p-tolyl)imidazo[1,2-b]pyridazin-6-yl)piperazine(Bhatt et al., 2016)
6-(piperazin-1-yl)-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine4-chlorophenyl)sulfonyl chloride1-((4-chlorophenyl)sulfonyl)-4-(2-(p-tolyl)imidazo[1,2-b]pyridazin-6-yl)piperazine(Bhatt et al., 2016)

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and other substituents.

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups. This reaction typically involves the coupling of a halide (e.g., bromo or chloro derivative) with a boronic acid or ester in the presence of a palladium catalyst and a base. While direct examples on 3-imidazo[1,2-b]pyridazin-2-ylaniline are not extensively reported, the functionalization of the imidazo[1,2-b]pyridazine core at various positions using this method is well-documented. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst.

The Buchwald-Hartwig amination is a key method for forming C-N bonds. This reaction can be used to couple an amine with an aryl halide or to introduce an amino group onto a halogenated imidazo[1,2-b]pyridazine core. For example, the amination of 6-chloroimidazo[1,2-b]pyridazine (B1266833) derivatives has been achieved using palladium catalysis. In one study, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) was reacted with various primary or secondary alkylamines in the presence of CsF and a phase-transfer catalyst in DMSO at 100°C to give the corresponding C-6 aminated products in high yields.

Modifications of the Imidazo[1,2-b]pyridazine Heterocyclic Ring System

The imidazo[1,2-b]pyridazine ring system itself can be functionalized at several positions, allowing for further structural diversification.

Substitutions on the Pyridazine (B1198779) Ring

The pyridazine portion of the fused ring system is amenable to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by an electron-withdrawing group or a good leaving group. The 6-position is a common site for such modifications.

The synthesis of various 6-substituted imidazo[1,2-b]pyridazines often starts from a 3-amino-6-halopyridazine. The halogen at the 6-position can be displaced by a variety of nucleophiles. For example, 6-chloroimidazo[1,2-b]pyridazine derivatives can be reacted with amines, thiols, and alkoxides to introduce new functional groups at this position. The reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines, as mentioned previously, is a prime example of nucleophilic aromatic substitution at the C-6 position.

Substitutions on the Imidazole (B134444) Ring

The imidazole part of the scaffold can undergo electrophilic substitution reactions. The electron-rich nature of the imidazole ring generally directs electrophiles to the C-3 position. However, the reactivity and regioselectivity can be influenced by the substituents already present on the ring system.

For the related imidazo[1,2-a]pyridine (B132010) system, electrophilic substitution, such as bromination, typically occurs at the C-3 position. This is rationalized by the greater stability of the intermediate formed upon electrophilic attack at C-3, which maintains the aromaticity of the six-membered ring. It is expected that the imidazo[1,2-b]pyridazine system would exhibit similar reactivity, with the C-3 position being the most susceptible to electrophilic attack.

Furthermore, direct C-H functionalization of the imidazole ring has emerged as a powerful strategy. For instance, palladium-catalyzed direct arylation has been used to introduce aryl groups at the C-3 position of imidazo[1,2-a]pyridines, and similar methodologies could likely be applied to the imidazo[1,2-b]pyridazine core.

Multi-component Reactions Involving the this compound Scaffold

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The Groebke-Blackburn-Bienaymé (GBB) reaction, a well-known MCR, has been successfully employed for the one-step synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines, which are direct precursors or analogs of the target scaffold. researchgate.net

The GBB reaction is a three-component condensation involving an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.netnih.gov This transformation provides a reliable method to assemble the core imidazo[1,2-b]pyridazine structure with a variety of substituents introduced from the aldehyde and isocyanide components. researchgate.net The use of 3-aminopyridazine as the aminoazine component specifically directs the synthesis towards the imidazo[1,2-b]pyridazine framework. researchgate.netresearchgate.net

Research has demonstrated the versatility of this reaction by employing a range of substituted benzaldehydes and different isocyanides, leading to a library of 3-amino-2-arylimidazo[1,2-b]pyridazines with diverse substitution patterns on the imidazole moiety. researchgate.net For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with various aromatic aldehydes and tert-butyl isocyanide has been shown to produce the corresponding biheterocyclic products in good yields. researchgate.net

Aldehyde Component (ArCHO)Isocyanide Component (R-NC)Amine ComponentProductYield (%)Reference
Benzaldehydetert-Butyl isocyanide3-Aminopyridazine3-(tert-Butylamino)-2-phenylimidazo[1,2-b]pyridazineData Not Available researchgate.net
4-Chlorobenzaldehydetert-Butyl isocyanide3-Amino-6-chloropyridazine3-(tert-Butylamino)-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine85% researchgate.net
4-Methoxybenzaldehydetert-Butyl isocyanide3-Amino-6-chloropyridazine3-(tert-Butylamino)-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine93% researchgate.net
4-NitrobenzaldehydeCyclohexyl isocyanide3-Amino-6-chloropyridazine6-Chloro-3-(cyclohexylamino)-2-(4-nitrophenyl)imidazo[1,2-b]pyridazine89% researchgate.net
2-Naphthaldehydetert-Butyl isocyanide3-Amino-6-chloropyridazine3-(tert-Butylamino)-6-chloro-2-(naphthalen-2-yl)imidazo[1,2-b]pyridazine66% researchgate.net

This interactive table summarizes the synthesis of various 3-amino-2-arylimidazo[1,2-b]pyridazines via the Groebke-Blackburn-Bienaymé reaction. The data illustrates the scope of the reaction with different aldehydes and isocyanides. researchgate.net

Synthesis of Novel Hybrid Structures Incorporating the this compound Scaffold

The functional groups on the this compound scaffold, particularly the amino group, serve as valuable handles for post-MCR modifications to create novel hybrid structures. One prominent strategy involves tandem reactions, where the product of an initial MCR is used as a substrate in a subsequent reaction. nih.govbeilstein-journals.org

A powerful approach for creating molecular hybrids is the combination of the GBB reaction with other MCRs, such as the Ugi reaction. beilstein-journals.org For example, a GBB product containing a primary or secondary amine can be further derivatized. A strategy involves using a cleavable isocyanide (e.g., tert-butyl isocyanide) in the GBB reaction. The resulting tert-butylamino group can be de-tert-butylated to yield a primary amine at the 3-position. researchgate.net This primary amine can then participate as the amine component in a subsequent Ugi four-component reaction (Ugi-4CR).

This tandem GBB/Ugi reaction sequence allows for the synthesis of complex, peptidomimetic hybrid molecules. The process involves:

GBB Reaction: Synthesis of a 3-aminoimidazo[1,2-b]pyridazine derivative.

Post-GBB Modification: Deprotection (if necessary) to free up the amine.

Ugi Reaction: Reacting the amino-functionalized imidazo[1,2-b]pyridazine with an aldehyde, an isocyanide, and a carboxylic acid to attach a peptide-like chain. nih.govbeilstein-journals.org

This methodology enables the rapid generation of diverse libraries of hybrid structures, combining the rigid imidazo[1,2-b]pyridazine core with flexible, peptide-like chains, a strategy of significant interest in drug discovery. beilstein-journals.org Furthermore, the amino group on the scaffold can be readily acylated or sulfonylated to produce corresponding amides and sulfonamides, further expanding the accessible chemical space. researchgate.net

Reaction Mechanism Elucidation for Derivatization

The primary mechanism for the formation of the core 3-aminoimidazo[1,2-b]pyridazine scaffold via the GBB reaction is well-established. nih.gov The reaction is typically acid-catalyzed and proceeds through the following key steps:

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the exocyclic amino group of 3-aminopyridazine to form a reactive Schiff base (iminium ion). nih.gov

Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step is a formal [4+1] cycloaddition. researchgate.net

Cyclization: An intramolecular cyclization occurs, where the endocyclic nitrogen of the pyridazine ring attacks the intermediate formed in the previous step.

Rearomatization: A final proton transfer step leads to the formation of the stable, aromatic 3-aminoimidazo[1,2-b]pyridazine product. nih.gov

The derivatization of the resulting 3-amino group, for instance, through acylation or sulfonylation, follows standard nucleophilic acyl substitution mechanisms. In these reactions, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl halide. This is followed by the elimination of a leaving group (e.g., a halide ion) to form the stable amide or sulfonamide product. researchgate.net These post-condensation modifications are generally high-yielding and provide a straightforward route to further functionalize the scaffold. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis for Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

One-Dimensional (¹H, ¹³C, ¹⁹F) NMR Studies

Specific ¹H and ¹³C NMR data for 3-imidazo[1,2-b]pyridazin-2-ylaniline are not available in the reviewed literature. For related imidazo[1,2-b]pyridazine (B131497) structures, the proton NMR spectra typically show characteristic signals for the pyridazine (B1198779) and imidazole (B134444) ring protons. The chemical shifts of the aniline (B41778) moiety would be expected in the aromatic region, with the amine proton appearing as a broad singlet. In the ¹³C NMR spectrum, distinct signals would correspond to the carbons of the fused heterocyclic system and the pendant aniline ring. Without experimental data, a precise analysis is not possible. No information regarding ¹⁹F NMR was found, which would only be applicable if the molecule contained fluorine atoms.

Two-Dimensional (COSY, HSQC, HMBC) NMR Studies

Detailed 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have not been published for this compound. Such studies would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the aniline substituent to the imidazo[1,2-b]pyridazine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

While HRMS data is a standard characterization technique for new compounds, specific high-resolution mass spectrometry data for this compound, which would confirm its elemental composition, has not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structural Elucidation

Crystal Packing and Intermolecular Interactions

No crystal structure for this compound has been deposited in crystallographic databases. Therefore, an analysis of its solid-state conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding or π-stacking, cannot be provided.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For this compound, the spectra would be characterized by vibrations originating from the fused imidazo[1,2-b]pyridazine ring system and the 2-aniline substituent.

Expected IR Spectral Features:

The IR spectrum would exhibit characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings, and various stretching and bending vibrations of the heterocyclic core.

N-H Stretching: The aniline moiety would typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group.

Aromatic C-H Stretching: Sharp absorption bands are expected above 3000 cm⁻¹ due to the C-H stretching vibrations of both the pyridazine and benzene (B151609) rings.

C=N and C=C Stretching: The region between 1650 cm⁻¹ and 1400 cm⁻¹ would be complex, containing multiple bands due to the C=N and C=C stretching vibrations within the fused heterocyclic system and the aniline ring. Ring stretching modes of the imidazo[1,2-b]pyridazine core are expected in this region.

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is anticipated to appear in the 1650-1580 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aryl C-N bond is typically observed in the 1350-1250 cm⁻¹ region.

Out-of-Plane (OOP) C-H Bending: Strong bands in the 900-675 cm⁻¹ region would arise from the out-of-plane C-H bending vibrations of the substituted aromatic and heterocyclic rings, which are diagnostic of the substitution pattern.

Expected Raman Spectral Features:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations.

Ring Breathing Modes: The Raman spectrum would likely feature intense signals corresponding to the symmetric "breathing" modes of the imidazo[1,2-b]pyridazine and aniline rings. For related imidazo[1,5-a]pyridine (B1214698) structures, intense Raman signals for ring-stretching modes are observed in the 1600–1450 cm⁻¹ spectral region. mdpi.com

Symmetric C=C Stretching: The symmetric stretching of the C=C bonds in the aromatic rings typically gives rise to strong Raman bands.

A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Asymmetric & Symmetric Stretching3500 - 3300IR
Aromatic C-H Stretching> 3000IR, Raman
N-H Bending1650 - 1580IR
C=N and C=C Ring Stretching1650 - 1400IR, Raman
C-N Stretching1350 - 1250IR
C-H Out-of-Plane Bending900 - 675IR

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to its extensive conjugated system, which includes the imidazo[1,2-b]pyridazine core and the aniline ring.

The electronic spectrum of related imidazo[1,2-a]azines often displays two main absorption bands. researchgate.net One band, typically at a shorter wavelength, is attributed to π → π* transitions within the aromatic system. A second, longer-wavelength band can be associated with an intramolecular charge transfer (ICT) character, which is highly sensitive to the electronic nature of substituents and the polarity of the solvent.

For this compound, the presence of the electron-donating amino group (-NH₂) on the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenylimidazo[1,2-b]pyridazine. This shift is due to the enhanced conjugation and potential for charge transfer from the aniline moiety to the electron-deficient pyridazine ring.

The absorption spectrum would likely exhibit multiple bands in the UV and possibly the near-visible region.

Electronic TransitionExpected Wavelength Range (nm)
π → π* (High Energy)220 - 280
π → π* (Low Energy/ICT)300 - 400

Computational Chemistry and Theoretical Studies of 3 Imidazo 1,2 B Pyridazin 2 Ylaniline

Quantum Chemical Calculations and Electronic Structure Analysis: An Unexplored Frontier

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. However, specific studies employing these methods for 3-imidazo[1,2-b]pyridazin-2-ylaniline are not found in the current body of scientific literature.

Density Functional Theory (DFT) Studies: A Need for Investigation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into geometry, reactivity, and spectroscopic properties. At present, there are no dedicated DFT studies that have been published on this compound. Such a study would be invaluable for determining optimized molecular geometry, charge distribution, and other electronic parameters.

Molecular Orbitals (HOMO-LUMO) Analysis: The Uncharacterized Frontier Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A comprehensive analysis of the HOMO-LUMO energy gap and the spatial distribution of these orbitals for this compound has not yet been reported.

Conformational Analysis and Energy Landscapes: An Uncharted Territory

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. To date, no studies have been published detailing the conformational landscape of this compound, leaving its preferred spatial orientations and energetic profiles unknown.

Molecular Electrostatic Potential (MEP) Mapping: A Visual Void

Molecular Electrostatic Potential (MEP) maps are essential for understanding the charge distribution within a molecule and predicting its interaction with other molecules, particularly biological targets like proteins. The MEP map identifies regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack). A visual and quantitative MEP analysis for this compound is currently unavailable in the scientific literature.

Theoretical Studies of Reactivity and Selectivity: An Open Question

Theoretical studies can predict the most likely sites for chemical reactions on a molecule. By analyzing various reactivity descriptors derived from quantum chemical calculations, researchers can forecast the selectivity of reactions. For this compound, such theoretical predictions on its reactivity and regioselectivity have not been performed or published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior: A Simulation Yet to Be Run

Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights into their flexibility, conformational changes, and interactions with their environment, such as a solvent or a biological receptor. There is currently no record of MD simulations being conducted to explore the dynamic properties of this compound.

Prediction of Spectroscopic Properties (Computational NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights into the electronic structure and vibrational modes of molecules. For this compound, theoretical calculations, primarily using Density Functional Theory (DFT), can elucidate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational predictions are instrumental in complementing experimental data, aiding in spectral assignment, and understanding the structure-property relationships.

While specific computational studies on this compound are not extensively available in the public domain, a comprehensive analysis of the parent scaffold, imidazo[1,2-b]pyridazine (B131497) (IP), provides a foundational understanding. A combined experimental and theoretical study on the molecular and vibrational structure of imidazo[1,2-b]pyridazine has been carried out, employing DFT calculations at the B3LYP/6–311++G(d,p) level. researchgate.net The findings from this study on the parent compound serve as a robust baseline for predicting the spectroscopic characteristics of its derivatives.

Computational NMR Spectroscopy

Theoretical calculations of NMR spectra are crucial for the structural elucidation of complex organic molecules. The chemical shifts of ¹H and ¹³C atoms are highly sensitive to their local electronic environment. DFT calculations can predict these shifts with a high degree of accuracy.

For the parent imidazo[1,2-b]pyridazine, the theoretical ¹H and ¹³C NMR chemical shifts have been calculated and show good agreement with experimental values. researchgate.net The introduction of an aniline (B41778) group at the C2 position and a phenyl group at the C3 position in this compound is expected to significantly influence the chemical shifts of the nearby protons and carbons. The electron-donating nature of the amino group would likely cause an upfield shift (lower ppm) for the protons and carbons on the aniline ring and the adjacent imidazo[1,2-b]pyridazine core. Conversely, the aromatic currents of the phenyl and aniline rings will induce both shielding and deshielding effects on the various nuclei of the molecule.

Below are the predicted chemical shifts for the core imidazo[1,2-b]pyridazine structure, which serve as a reference for understanding the more complex spectrum of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Imidazo[1,2-b]pyridazine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-133.83
C3-116.76
C5-143.10
C6-125.75
C7-116.72
C8-139.05
H28.12-
H37.75-
H67.15-
H77.90-
H88.45-

Data is based on the parent compound imidazo[1,2-b]pyridazine. The numbering of atoms may differ for this compound.

Computational IR Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these modes. arxiv.org The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

For the imidazo[1,2-b]pyridazine core, characteristic vibrational modes include C-H stretching, C=C and C=N stretching, and ring deformation modes. In this compound, additional vibrational modes will be present due to the aniline and phenyl groups. These would include N-H stretching vibrations from the amino group, typically appearing in the 3300-3500 cm⁻¹ region, and additional C-H and C=C stretching modes from the aromatic rings.

Table 2: Predicted Major Vibrational Frequencies for the Imidazo[1,2-b]pyridazine Scaffold

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)3100-3000Aromatic C-H stretching
ν(C=N)1650-1580Stretching of C=N bonds in the rings
ν(C=C)1580-1400Aromatic C=C stretching
δ(C-H)1300-1000In-plane C-H bending
γ(C-H)900-675Out-of-plane C-H bending

Data is based on the parent compound imidazo[1,2-b]pyridazine. The introduction of substituents in this compound will introduce new vibrational modes and shift these frequencies.

Computational UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The UV-Vis spectrum of the imidazo[1,2-b]pyridazine core is characterized by π-π* transitions. The introduction of the aniline and phenyl groups in this compound is expected to cause a significant red-shift (bathochromic shift) in the absorption maxima. This is due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting imidazo[1,2-b]pyridazine core. The nature of the solvent can also influence the UV-Vis spectrum, and computational models can account for these effects.

Table 3: Predicted Electronic Transitions for the Imidazo[1,2-b]pyridazine Scaffold

TransitionPredicted Wavelength (λmax, nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁~300-320Highπ → π
S₀ → S₂~250-270Moderateπ → π

Data is based on the parent compound imidazo[1,2-b]pyridazine. The absorption wavelengths for this compound are expected to be longer due to the extended conjugation.

Mechanistic Insights into Biological Interactions of 3 Imidazo 1,2 B Pyridazin 2 Ylaniline and Its Analogues

In Silico Prediction of Potential Molecular Targets and Pathways

In silico methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in the design and optimization of imidazo[1,2-b]pyridazine (B131497) derivatives. nih.govox.ac.uk These computational approaches have facilitated the prediction of molecular targets and the elucidation of binding modes, guiding the synthesis of more potent and selective inhibitors. ox.ac.uknih.gov

For instance, in silico drug design efforts were pivotal in the optimization of an imidazo[1,2-b]pyridazine fragment, leading to the discovery of potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). ox.ac.uknih.gov Similarly, computational studies were employed to generate analogues of an imidazo[1,2-b]pyridazine compound to enhance its activity against Death-Associated Protein Kinase 1 (DAPK1). researchgate.net Molecular docking simulations have also been used to evaluate the binding affinity of these derivatives against other targets, such as oxidoreductase, a key enzyme in breast cancer progression. researchgate.net These predictive models help to rationalize structure-activity relationships (SAR) and guide the development of compounds with improved therapeutic potential.

Enzyme Inhibition Studies at the Molecular Level

Analogues of 3-imidazo[1,2-b]pyridazin-2-ylaniline have been extensively studied as inhibitors of various protein kinases, which are critical regulators of cellular processes. nih.govresearchgate.net Aberrant kinase activity is a hallmark of numerous diseases, making them important therapeutic targets. cardiff.ac.uk

The inhibitory potency of imidazo[1,2-b]pyridazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. These studies have revealed that compounds based on this scaffold can inhibit a range of kinases with high affinity, often in the nanomolar range.

Derivatives have shown potent inhibition against several kinase families:

TYK2: A 6-anilino imidazopyridazine analogue was identified as a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov Further optimization led to compounds with Ki values as low as 0.015 to 0.035 nM against the TYK2 pseudokinase (JH2) domain. nih.gov

DYRKs and CLKs: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were found to be selective inhibitors of DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (Cdc2-like kinases), with IC50 values below 100 nM. nih.govresearchgate.net Compound 20a, for example, was particularly effective against DYRK1A (IC50 = 50 nM), CLK1 (IC50 = 82 nM), and CLK4 (IC50 = 44 nM). nih.govresearchgate.net

PIM Kinases: A family of imidazo[1,2-b]pyridazines was identified that inhibits PIM kinases with low nanomolar potency. semanticscholar.org For example, compound K00486 exhibited an IC50 of 34 nmol/L against PIM1. semanticscholar.org

mTOR: Diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine, such as compounds A17 and A18, showed potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov

TRKs: A series of imidazo[1,2-b]pyridazine derivatives were developed as potent second-generation Tropomyosin receptor kinase (TRK) inhibitors. nih.gov The representative compound 15m potently inhibited wild-type TRK as well as clinically relevant mutants with IC50 values in the sub-nanomolar to low nanomolar range. nih.gov

TAK1: A lead compound with a 6-substituted morpholine (B109124) imidazo[1,2-b]pyridazine core inhibited the enzymatic activity of TAK1 with an IC50 of 55 nM. nih.gov

CDKs: Modification of related scaffolds led to the identification of potent and selective imidazo[1,2-b]pyridazine inhibitors of Cyclin-Dependent Kinase 2 (CDK2). researchgate.net

Compound/Analogue ClassTarget Kinase(s)IC50 / Ki Values
6-Anilino Imidazopyridazine AnaloguesTYK2 JH2Ki: 0.015 - 0.035 nM
Compound 20aDYRK1A, CLK1, CLK4IC50: 50 nM, 82 nM, 44 nM
Compound K00486PIM1IC50: 34 nM
Compounds A17 / A18mTORIC50: 0.067 µM / 0.062 µM
Compound 15mTRK (wild-type & mutants)IC50: 0.08 nM - 2.14 nM
Compound 26TAK1IC50: 55 nM
Imidazo[1,2-b]pyridazine SeriesCDK2Potent Inhibition Reported

Kinetic studies provide deeper insight into the mechanism of enzyme inhibition. For PIM kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, it was determined that they are ATP competitive. semanticscholar.org This indicates that the inhibitors bind to the same site as ATP, the enzyme's natural substrate, thereby preventing the phosphorylation cascade. However, structural analysis revealed that these compounds are not ATP mimetic, suggesting a unique binding mode compared to conventional type I kinase inhibitors, which may account for their enhanced selectivity. semanticscholar.org

Receptor Binding Studies

The therapeutic effect of a drug is initiated by its binding to a specific biological target, such as a receptor or an enzyme. Studies on imidazo[1,2-b]pyridazines have focused on elucidating these binding interactions at an atomic level.

Molecular docking and X-ray crystallography have been invaluable tools for visualizing how imidazo[1,2-b]pyridazine derivatives bind to their target kinases. These techniques have revealed key molecular interactions that are essential for their inhibitory activity.

TYK2 Interaction: A co-crystal structure of an analogue (6c) bound to the TYK2 JH2 domain showed that the compound interacts through two main hydrogen bond networks. One network forms at the hinge region with the residue Val690, while the other occurs near the gatekeeper residue, involving hydrogen bonds with Lys642 and Glu688 via a bridging water molecule. nih.gov

PIM1 Interaction: In a surprising discovery, the crystal structure of an imidazo[1,2-b]pyridazine in complex with PIM1 revealed that the inhibitor does not interact with the kinase hinge region, which is typical for many kinase inhibitors. semanticscholar.org Instead, it binds to the NH2-terminal lobe αC helix, explaining its ATP-competitive but non-mimetic nature and contributing to its selectivity. semanticscholar.org

DYRK1A Interaction: The binding mode of a potent imidazo[1,2-b]pyridazine inhibitor (compound 17) with DYRK1A was determined by X-ray crystallography. ox.ac.uknih.gov This structural information facilitated the rational design of new analogues with improved selectivity over the closely related CLK kinases. ox.ac.uknih.gov

General Kinase Interaction: It has been demonstrated in multiple reports that the core imidazo[1,2-b]pyridazine moiety typically binds to the hinge region of kinases, a critical area for ATP binding. nih.gov

Cell-Free System Investigations of Molecular Mechanisms

Cell-free assays are essential for studying direct molecular interactions without the complexity of a cellular environment. Radiometric kinase assays and other in vitro enzymatic assays have been widely used to determine the direct inhibitory effect of imidazo[1,2-b]pyridazine compounds on their target enzymes. cardiff.ac.uksemanticscholar.org These assays measure the phosphorylation of a substrate by a purified kinase in the presence of an inhibitor, allowing for the precise determination of IC50 values and confirmation of direct target engagement. cardiff.ac.uksemanticscholar.org

Furthermore, investigations using lysates from human leukemic cells have demonstrated the downstream consequences of target inhibition in a cell-free context. For example, treatment with the PIM kinase inhibitor K00135 led to a reduction in the phosphorylation of known PIM downstream targets, such as BAD and the eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1). semanticscholar.org This confirms that the direct inhibition of the kinase observed in purified enzyme assays translates to the inhibition of its signaling function within a more complex protein mixture. semanticscholar.org

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Modes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the imidazo[1,2-b]pyridazine series, extensive research has elucidated the key structural features that govern their molecular recognition and binding to various biological targets, particularly protein kinases. nih.govnih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For scaffolds related to imidazo[1,2-b]pyridazine, such as imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a five-featured pharmacophore hypothesis (HHPRR) has been generated. This model includes one positive ionizable feature, two hydrophobic groups, and two aromatic rings as critical for activity. openpharmaceuticalsciencesjournal.comresearchgate.net Such models serve as a blueprint for designing new derivatives with potentially enhanced potency by ensuring they possess the optimal spatial arrangement of key interaction points.

Table 1: Key Pharmacophoric Features for Imidazo-based Scaffolds

Feature Type Role in Binding
Aromatic Rings Aromatic (R) Participate in π-π stacking and hydrophobic interactions with target residues.
Hydrophobic Groups Hydrophobic (H) Occupy hydrophobic pockets within the binding site, enhancing affinity.
Positive Center Positive Ionizable (P) Forms electrostatic or hydrogen bond interactions.
Hydrogen Bond Acceptors H-Bond Acceptor Interact with hydrogen bond donor residues in the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical correlation between the chemical structure and biological activity. A Hologram QSAR (HQSAR) analysis was conducted on a series of imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists. koreascience.kr This study generated a statistically significant model indicating a strong predictive ability. koreascience.kr

The model revealed that specific atoms and groups contribute positively or negatively to the inhibitory activity. For the most active compounds, hydrogen and nitrogen atoms in the core rings were found to provide a positive contribution to the inhibitory effect. koreascience.kr In contrast, certain substitutions on the least active compounds were shown to have a negative contribution. koreascience.kr These insights are invaluable for guiding the synthesis of new analogues with improved binding affinity by focusing on substitutions that enhance favorable interactions and avoiding those that introduce negative steric or electronic effects. koreascience.krnih.gov

Table 2: Statistical Results of HQSAR Model for Imidazo[1,2-b]pyridazine Derivatives

Parameter Value Description
0.522 Cross-validated correlation coefficient, indicating good internal predictive ability.
0.703 Non-cross-validated correlation coefficient, showing a good fit of the model to the training data.
SDEP 0.479 Standard deviation of error of prediction.
SEE 0.378 Standard error of the estimate.
NOC 5 Number of optimal components.

Data sourced from a study on p38 MAP kinase antagonists. koreascience.kr

Interaction with Biomolecules (e.g., DNA, RNA, Proteins) at the Molecular Level

The biological activity of this compound and its analogues stems from their direct molecular interactions with biomolecules, most notably proteins. Co-crystal structures and molecular docking studies have provided detailed atomic-level views of how these compounds bind to the active sites of various protein kinases. nih.govcardiff.ac.uk

The primary mode of interaction is typically within the ATP-binding pocket of kinases. nih.gov The imidazo[1,2-b]pyridazine core often acts as a scaffold that correctly orients substituents to form key interactions. A common feature is the formation of hydrogen bonds with the "hinge region" of the kinase, which is a critical interaction for ATP-competitive inhibitors. nih.govcardiff.ac.uknih.gov

For instance, the co-crystal structure of an imidazo[1,2-b]pyridazine derivative (compound 17) with DYRK1A kinase shows the imidazo (B10784944) nitrogen forming a hydrogen bond with the hinge residue Leu241. cardiff.ac.uk Another hydrogen bond is observed between a pyridyl nitrogen substituent and the catalytic Lys188. cardiff.ac.uk Similarly, a different analogue (compound 12) was co-crystallized with Haspin kinase, revealing that the planar inhibitor positions its indazole moiety to make hydrogen bonds with the hinge region, while the imidazopyridazine group interacts with the catalytic lysine (B10760008) Lys511. nih.gov Docking studies of another potent Haspin inhibitor (compound 21) showed that a morpholine group made two additional hydrogen bonds with the backbone carbonyl of Isoleucine 490 and the side chain of Aspartic acid 611. nih.gov

These specific interactions anchor the inhibitor within the active site, preventing the binding of ATP and thereby inhibiting the kinase's function. The selectivity and potency of these compounds are determined by the complementarity of their size, shape, and chemical features to the specific amino acid residues lining the ATP-binding pocket of the target kinase. semanticscholar.orgresearchgate.net

Table 3: Molecular Interactions of Imidazo[1,2-b]pyridazine Analogues with Protein Kinases

Compound Analogue Protein Target Key Interacting Residues Type of Interaction
Derivative 12 Haspin Hinge Region, Lys511 Hydrogen Bonds, Hydrophobic Interactions
Derivative 17 DYRK1A Leu241, Lys188, Glu239 Hydrogen Bonds, Non-classical C-H Bond
Derivative 21 Haspin Hinge Region, Lys511, Ile490, Asp611 Hydrogen Bonds
Derivative 6c Tyk2 JH2 Val690, Lys642, Glu688 Hydrogen Bonds

This table summarizes key findings from X-ray crystallography and docking studies. nih.govcardiff.ac.uknih.gov

Advanced Methodologies in the Study of 3 Imidazo 1,2 B Pyridazin 2 Ylaniline

High-Throughput Synthesis and Screening Techniques for Analogues

The imidazo[1,2-b]pyridazine (B131497) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. acs.orgnih.gov High-throughput synthesis (HTS) and screening techniques have been pivotal in exploring the chemical space around this core, allowing for the rapid generation and evaluation of extensive compound libraries.

A common strategy for the high-throughput synthesis of imidazo[1,2-b]pyridazine analogues involves leveraging robust and versatile chemical reactions. For instance, the Suzuki-Miyaura cross-coupling reaction is frequently employed to introduce a variety of aryl or heteroaryl substituents at specific positions on the scaffold. acs.org This palladium-catalyzed reaction is highly amenable to parallel synthesis formats, enabling the creation of large libraries of analogues with diverse substitutions. Another key reaction is the nucleophilic aromatic substitution (SNAr), which allows for the introduction of different functional groups, such as amines, at various positions on the pyridazine (B1198779) ring. acs.orgrsc.org

Once synthesized, these libraries of analogues are subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. For imidazo[1,2-b]pyridazine derivatives, which are often investigated as kinase inhibitors, biochemical assays are a primary screening method. acs.orgnih.gov These assays, such as the ADP-Glo kinase assay, measure the ability of a compound to inhibit the activity of a target kinase. acs.org Cellular assays are also employed to assess the antiproliferative activity of the compounds in various cancer cell lines. nih.gov

Table 1: High-Throughput Methodologies for 3-Imidazo[1,2-b]pyridazin-2-ylaniline Analogues

Methodology Application Key Advantages Example Reactions/Assays
High-Throughput Synthesis Rapid generation of diverse compound libraries. Efficiency, scalability, and exploration of broad chemical space. Suzuki-Miyaura cross-coupling, Nucleophilic aromatic substitution (SNAr).
High-Throughput Screening Identification of biologically active compounds. Speed, automation, and ability to test large numbers of compounds. Kinase inhibition assays (e.g., ADP-Glo), Cellular proliferation assays.

Advanced Chromatographic and Separation Techniques in Synthesis and Purification

The synthesis of this compound and its derivatives often results in complex mixtures containing starting materials, reagents, and byproducts. Therefore, effective purification is crucial to obtain compounds of high purity for subsequent biological evaluation and structural studies. Advanced chromatographic and separation techniques are indispensable in this regard.

Silica gel column chromatography is a fundamental and widely used technique for the purification of imidazo[1,2-b]pyridazine derivatives. acs.org This method separates compounds based on their polarity, allowing for the isolation of the desired product from the reaction mixture. For more challenging separations, automated flash chromatography systems offer improved resolution and reproducibility.

To ensure the purity of the final compounds, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) are employed. youtube.com LC separates the components of a mixture, while MS provides information about the mass of each component, confirming the identity and purity of the synthesized compound. High-performance liquid chromatography (HPLC) is another powerful technique used for both analytical and preparative-scale purification, offering higher resolution and efficiency compared to standard column chromatography.

Crystallization Techniques for X-ray Diffraction Studies

X-ray crystallography is a powerful technique that provides detailed, three-dimensional information about the molecular structure of a compound and its interactions with a biological target. mdpi.com To perform X-ray diffraction studies, the compound must first be crystallized to obtain high-quality, single crystals.

The crystallization of small molecules like this compound and its analogues can be achieved through various techniques. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. worldpharmatoday.com Vapor diffusion, in either sitting-drop or hanging-drop format, is another widely used technique, particularly for obtaining co-crystals of a compound with its protein target. techscience.com In this method, a drop containing the compound and protein is allowed to equilibrate with a reservoir solution containing a precipitant, leading to gradual crystallization.

The successful crystallization of imidazo[1,2-b]pyridazine derivatives has been reported in the literature, providing valuable insights into their binding modes with target kinases. bioengineer.orgsemanticscholar.org These crystal structures have been instrumental in guiding the rational design and optimization of more potent and selective inhibitors. mdpi.com

Bio-analytical Techniques for Molecular Interaction Studies (e.g., SPR, ITC)

Understanding the molecular interactions between a compound and its biological target is fundamental for drug discovery and development. Bio-analytical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of a compound to a target protein immobilized on a sensor surface. While specific SPR studies on this compound were not found, SPR is a widely used and powerful tool for characterizing kinase inhibitors. nih.gov It provides valuable information on the association (kon) and dissociation (koff) rates of the binding event, which can be used to calculate the binding affinity (KD). This technique is crucial for hit validation and lead optimization in drug discovery programs.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.gov ITC is a solution-based method that does not require labeling or immobilization of the interacting molecules. bioengineer.org In a study of imidazo[1,2-b]pyridazines as PIM kinase inhibitors, ITC was used to confirm the binding of a lead compound, K00135, to the PIM1 kinase. malvernpanalytical.com The experiment revealed a dissociation constant (KD) of 25 nmol/L, indicating a high-affinity interaction, and also showed that the binding was strongly enthalpy-driven. malvernpanalytical.com ITC is considered a gold standard for characterizing binding affinity and thermodynamics, providing a complete thermodynamic profile of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS).

Table 2: Bio-analytical Techniques for Molecular Interaction Studies

Technique Principle Information Obtained Application in Imidazo[1,2-b]pyridazine Research
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface. Binding kinetics (kon, koff), Binding affinity (KD). Characterization of kinase inhibitor binding. nih.gov
Isothermal Titration Calorimetry (ITC) Measures heat changes during a binding event. Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). Confirmed high-affinity binding of an imidazo[1,2-b]pyridazine derivative to PIM1 kinase. malvernpanalytical.com

Cheminformatics and Data Mining in Structure-Property Relationships

Cheminformatics and data mining play a crucial role in modern drug discovery by enabling the analysis of large datasets to identify structure-activity relationships (SAR) and structure-property relationships (SPR). These approaches are extensively used in the study of this compound and its analogues to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

The development of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors has heavily relied on SAR studies. By systematically modifying the substituents at different positions of the imidazo[1,2-b]pyridazine scaffold and evaluating the biological activity of the resulting analogues, researchers can deduce which chemical features are important for activity. For example, studies have shown that substitutions at the 2, 3, and 6-positions of the imidazo[1,2-b]pyridazine core can significantly influence kinase selectivity and potency. acs.org

Computational modeling and data mining are also employed to build predictive models that can guide the design of new analogues. nih.gov By analyzing the physicochemical properties and biological activities of a series of compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of virtual compounds before their synthesis. Molecular docking studies, often guided by X-ray crystal structures, are used to predict the binding mode of inhibitors in the active site of their target kinase, providing a rational basis for further optimization. semanticscholar.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Structural Diversification

The continued development of novel synthetic methodologies is crucial for expanding the chemical space around the 3-imidazo[1,2-b]pyridazin-2-ylaniline core. While traditional condensation reactions between α-haloketones and 3-amino-6-halopyridazines have been effective, future efforts will likely focus on more efficient and versatile strategies. nih.gov

One promising avenue is the advancement of multi-component reactions (MCRs) , such as the Groebke–Blackburn–Bienaymé (GBB) reaction. researchgate.net This approach allows for the rapid assembly of complex imidazo[1,2-b]pyridazines from simple starting materials in a single step, offering a powerful tool for generating diverse libraries of compounds for screening. researchgate.net Further exploration of green solvents and catalysts for these reactions could also enhance their sustainability and efficiency. researchgate.net

Another key area is the expanded use of metal-catalyzed cross-coupling reactions . Techniques like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations have been instrumental in the functionalization of the imidazo[1,2-b]pyridazine (B131497) scaffold. thesciencein.orgresearchgate.net Future research will likely focus on developing milder and more selective catalytic systems to introduce a wider array of functional groups at various positions, enabling fine-tuning of the molecule's properties. The direct C-H activation of the imidazo[1,2-b]pyridazine core is another emerging strategy that could provide more direct and atom-economical routes to novel derivatives. researchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Multi-Component Reactions (e.g., GBB)Rapid assembly of complex molecules, library generation.Greener solvents, novel catalysts, expanded substrate scope.
Metal-Catalyzed Cross-CouplingHigh versatility in functionalization.Milder reaction conditions, enhanced selectivity, novel coupling partners.
C-H ActivationAtom economy, direct functionalization.Regioselectivity, development of robust catalytic systems.

In-depth Elucidation of Reaction Mechanisms for Derivatization

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing existing methods and developing new ones. For instance, in palladium-catalyzed amination reactions, a deeper insight into the catalytic cycle can lead to the design of more efficient ligands and catalysts. researchgate.net

Future studies may employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to map out the energy profiles of reaction pathways. This will be particularly important for complex transformations like MCRs, where the interplay of multiple components can lead to various potential intermediates and side products. researchgate.net Understanding the mechanism of Dimroth rearrangements, which can occur in related heterocyclic systems, is also crucial to ensure the correct structural assignment of newly synthesized compounds. dundee.ac.uk

Advanced Computational Modeling for Predictive Design

Computational modeling is becoming an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, advanced computational approaches can accelerate the design of new molecules with desired properties. Structure-based drug design, which relies on the crystal structures of target proteins, has already been successfully used to design potent kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold. nih.govox.ac.uk

Future research will likely leverage more sophisticated computational techniques, such as:

Molecular dynamics (MD) simulations to understand the dynamic behavior of these molecules in complex biological environments and to predict their binding affinities more accurately.

Quantum mechanics (QM) calculations to elucidate electronic properties and reaction mechanisms at a subatomic level.

Machine learning (ML) and artificial intelligence (AI) algorithms to build predictive models for structure-activity relationships (SAR), enabling the rapid virtual screening of large compound libraries.

These in silico methods will help prioritize the synthesis of the most promising candidates, thereby saving time and resources. ox.ac.uk

Discovery of Unexplored Molecular Interactions and Binding Partners

While derivatives of this compound are known to interact with a range of protein kinases, there is still much to learn about their full spectrum of molecular interactions. nih.govnih.govnih.gov X-ray crystallography has been pivotal in revealing the binding modes of these compounds, showing interactions with key residues in the ATP-binding site of kinases. dundee.ac.uknih.govsemanticscholar.org For example, co-crystal structures have shown hydrogen bonds forming between the imidazo (B10784944) nitrogen and hinge residues of the kinase, as well as interactions with the catalytic lysine (B10760008). dundee.ac.uknih.gov

Future research should aim to:

Identify novel protein targets for this class of compounds through techniques like chemical proteomics and affinity-based pulldown assays.

Utilize high-resolution structural biology techniques, including cryo-electron microscopy (cryo-EM), to characterize the interactions of these molecules with larger protein complexes.

Explore the potential for allosteric modulation, as has been demonstrated with TYK2 inhibitors, where ligands bind to the pseudokinase domain to regulate the activity of the catalytic domain. nih.govrsc.org

Understanding these interactions at a molecular level is key to designing more potent and selective therapeutic agents.

Target ClassKnown InteractionsFuture Exploration
Protein Kinases (e.g., TYK2, DYRK1A, PIM1)ATP-competitive binding, hinge region interactions, allosteric inhibition. dundee.ac.uknih.govsemanticscholar.orgIdentification of novel kinase targets, targeting kinase conformational states.
Other ProteinsLargely unexplored.Chemical proteomics to identify off-targets and novel binding partners.

Development of Specialized Analytical Techniques for Characterization

The synthesis of novel derivatives of this compound necessitates the use of robust analytical techniques for their unambiguous characterization. While standard methods like NMR spectroscopy and mass spectrometry are routinely employed, the increasing complexity of new molecules may require the development of more specialized techniques.

Future analytical advancements could include:

The use of advanced NMR techniques, such as 2D and 3D experiments, to resolve complex structures and confirm regiochemistry in derivatization reactions.

The application of chiral chromatography to separate and characterize enantiomers of chiral derivatives, which may exhibit different biological activities.

The development of sensitive bioanalytical methods to quantify these compounds and their metabolites in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies.

These advanced analytical tools will be essential for ensuring the quality and purity of newly synthesized compounds and for advancing them through the drug development pipeline.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research into the imidazo[1,2-b]pyridazine (B131497) system has yielded a wealth of information, primarily centered on the development of novel synthetic routes and the evaluation of its derivatives as therapeutic agents. A significant body of work has established that the imidazo[1,2-b]pyridazine core is a versatile pharmacophore, with derivatives exhibiting activities as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. researchgate.netnih.gov

Methodological advancements have largely focused on the efficient construction of the imidazo[1,2-b]pyridazine ring system. The classical and most common approach involves the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.govresearchgate.net Variations of this method have been developed to improve yields and introduce diverse substituents at various positions of the bicyclic core. For instance, the use of substituted 3-aminopyridazines and functionally diverse α-haloketones allows for the generation of a wide range of analogs. Furthermore, modern synthetic strategies, including metal-catalyzed cross-coupling reactions, have been employed to functionalize the imidazo[1,2-b]pyridazine scaffold at specific positions, thereby enabling extensive structure-activity relationship (SAR) studies. researchgate.net

While direct research on "3-imidazo[1,2-b]pyridazin-2-ylaniline" is not extensively documented in publicly available literature, its structure suggests that its synthesis would likely follow these established methodologies. The presence of the 2-anilino group is of particular interest, as amino-substituted imidazo[1,2-b]pyridazines have been investigated for their biological activities. The SAR studies of related compounds indicate that substituents at the 2- and 3-positions can significantly influence the biological profile of the molecule. nih.govnih.gov

Table 1: Key Research Areas for Imidazo[1,2-b]pyridazine Derivatives

Research AreaKey Findings
Synthesis Predominantly synthesized via condensation of 3-aminopyridazines and α-haloketones. nih.govresearchgate.net
Metal-catalyzed cross-coupling reactions enable further functionalization. researchgate.net
Medicinal Chemistry Scaffold for potent kinase inhibitors (e.g., ponatinib). researchgate.netnih.gov
Derivatives show anti-inflammatory, antibacterial, and antiviral properties. nih.gov
Investigated as ligands for β-amyloid plaques in Alzheimer's disease research. nih.gov
Structure-Activity Substitutions at the 2-, 3-, and 6-positions significantly impact biological activity. nih.govnih.gov
Relationship (SAR) The nature of the substituent at the 2-position influences target selectivity.

Broader Implications of this compound Research in Heterocyclic Chemistry

The study of this compound and its analogs contributes significantly to the broader field of heterocyclic chemistry. The imidazo[1,2-b]pyridazine system serves as an excellent example of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. researchgate.net Understanding the synthesis and properties of this specific derivative provides valuable insights into the chemical space occupied by this important class of compounds.

The synthetic strategies developed for imidazo[1,2-b]pyridazines are often applicable to the synthesis of other fused heterocyclic systems. The challenges encountered and overcome in controlling regioselectivity and achieving desired functionalization patterns on this scaffold can inform the development of synthetic routes for other complex heterocyclic targets.

From a medicinal chemistry perspective, the exploration of compounds like this compound expands the accessible chemical diversity for drug discovery programs. The unique electronic and steric properties imparted by the 2-anilino and 3-phenyl substituents can lead to novel interactions with biological targets, potentially resulting in the discovery of new therapeutic agents with improved efficacy and selectivity. The extensive research into the SAR of imidazo[1,2-b]pyridazine derivatives provides a robust foundation for the rational design of new molecules with tailored biological activities. nih.gov

Outlook on Future Contributions to Scientific Understanding

The future of research on this compound and related compounds is promising and can be expected to advance on several fronts. A primary focus will likely be the development of more efficient and versatile synthetic methodologies. This could include the exploration of novel catalytic systems, one-pot multi-component reactions, and green chemistry approaches to access these molecules in a more sustainable manner.

A significant area for future investigation will be the comprehensive biological evaluation of this compound and a library of its derivatives. High-throughput screening against a wide range of biological targets could uncover novel therapeutic applications. Given the prevalence of the imidazo[1,2-b]pyridazine scaffold in kinase inhibitors, a detailed investigation of its potential as an inhibitor of various protein kinases would be a logical next step.

Furthermore, computational studies, including molecular docking and quantum chemical calculations, can provide deeper insights into the binding modes and electronic properties of these compounds. Such studies can guide the rational design of new derivatives with enhanced potency and selectivity. The elucidation of the precise mechanism of action for any observed biological activity will be crucial for the translation of these findings into clinical applications.

Q & A

Q. Methodological Insight :

  • Step 1 : Start with imidazo[1,2-b]pyridazine-2-carboxylic acid.
  • Step 2 : Convert to carbonyl chloride using SOCl₂.
  • Step 3 : React with amines or thiols to introduce substituents.
  • Critical Factors : Temperature control (60–80°C) prevents decomposition; inert atmospheres (N₂/Ar) reduce side reactions.

How can researchers characterize the structural integrity of this compound derivatives post-synthesis?

Basic Research Question
Characterization relies on spectroscopic and crystallographic methods :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves regiochemical ambiguities, as seen in 3-methoxy-2-phenyl derivatives .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉N₃O₂ at m/z 191.19) .

Q. Case Study :

  • Compound 12 (6-benzoyl derivative): Inactive against B. pahangi due to steric clashes .
  • 3-Methoxy-2-phenyl analog : Shows antimycobacterial activity (MIC = 2 µg/mL) via membrane disruption .

How can contradictory biological activity data for structurally similar imidazo[1,2-b]pyridazines be resolved?

Advanced Research Question
Contradictions often arise from assay variability or subtle structural differences :

  • Example : Derivatives with 6-benzoyl groups showed no antifilarial activity despite structural similarity to mebendazole. Resolution involved:
    • Dose-response profiling : Testing at higher concentrations (up to 100 µM).
    • Target-specific assays : Confirming lack of tubulin binding via fluorescence polarization .
  • Strategy : Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .

What mechanistic insights exist for Fyn kinase inhibition by this compound derivatives?

Advanced Research Question
These compounds act as ATP-competitive inhibitors :

  • Binding mode : The imidazo[1,2-b]pyridazine core occupies the hinge region, while the 6-substituent extends into the hydrophobic pocket .
  • Key Interactions : Hydrogen bonds with backbone amides (e.g., Glu236 in Fyn) and π-π stacking with Phe347 .
  • Kinase selectivity : Selectivity over Src kinase is achieved via 3-methoxy groups, which clash with Src’s larger gatekeeper residue (Thr338 → Met341 in Src) .

How do imidazo[1,2-b]pyridazines compare to other heterocyclic scaffolds in drug discovery?

Basic Research Question
Compared to imidazo[1,2-a]pyridines or triazolo derivatives, imidazo[1,2-b]pyridazines offer:

  • Improved metabolic stability : Resistance to CYP3A4 oxidation due to electron-deficient rings .
  • Diverse substitution patterns : Six positions (2, 3, 5, 6, 7, 8) allow modular SAR exploration .
  • Limitations : Poor solubility of 6-aryl derivatives requires formulation optimization (e.g., PEGylation) .

Q. Comparative Table :

ScaffoldBioactivitySynthetic Complexity
Imidazo[1,2-b]pyridazineKinase inhibition, antimicrobialModerate
Imidazo[1,2-a]pyridineAntiviral, anxiolyticLow
Triazolo[4,3-a]pyridineAnticancer, phosphodiesterase inhibitionHigh

What analytical methods are recommended for quantifying imidazo[1,2-b]pyridazines in biological matrices?

Advanced Research Question
Use LC-MS/MS with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase : 0.1% formic acid in H₂O (A) and acetonitrile (B).
  • Detection : MRM transitions (e.g., m/z 345 → 217 for 6-chloro derivatives) .
  • Validation : Meet FDA guidelines for linearity (R² > 0.99), LOD (1 ng/mL), and recovery (>85%) .

What strategies mitigate solubility challenges in imidazo[1,2-b]pyridazine-based drug candidates?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at the 3-position, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size < 200 nm) to enhance bioavailability .
  • Co-crystallization : Use succinic acid or cyclodextrins to improve aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.